Cas no 1251898-69-7 (methyl 2-cyclohexylpiperidine-4-carboxylate)

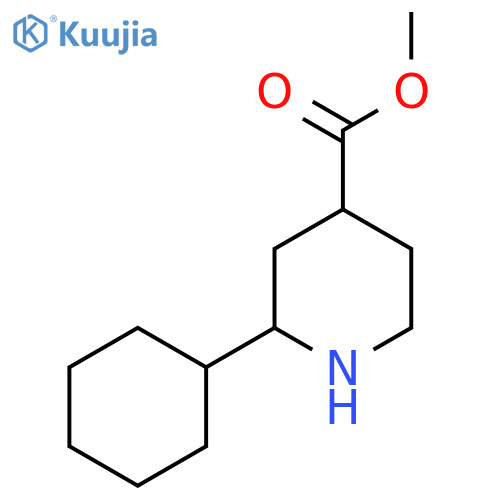

1251898-69-7 structure

商品名:methyl 2-cyclohexylpiperidine-4-carboxylate

methyl 2-cyclohexylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2-cyclohexylpiperidine-4-carboxylate

- EN300-1478110

- 1251898-69-7

-

- インチ: 1S/C13H23NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h10-12,14H,2-9H2,1H3

- InChIKey: LSSQCPPRMKPKES-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CCNC(C1)C1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 225.172878976g/mol

- どういたいしつりょう: 225.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 38.3Ų

methyl 2-cyclohexylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478110-0.1g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 0.1g |

$1257.0 | 2023-05-23 | ||

| Enamine | EN300-1478110-0.25g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 0.25g |

$1315.0 | 2023-05-23 | ||

| Enamine | EN300-1478110-10.0g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 10g |

$6144.0 | 2023-05-23 | ||

| Enamine | EN300-1478110-0.05g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 0.05g |

$1200.0 | 2023-05-23 | ||

| Enamine | EN300-1478110-1.0g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 1g |

$1429.0 | 2023-05-23 | ||

| Enamine | EN300-1478110-250mg |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 250mg |

$1315.0 | 2023-09-28 | ||

| Enamine | EN300-1478110-2500mg |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 2500mg |

$2800.0 | 2023-09-28 | ||

| Enamine | EN300-1478110-500mg |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 500mg |

$1372.0 | 2023-09-28 | ||

| Enamine | EN300-1478110-5000mg |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 5000mg |

$4143.0 | 2023-09-28 | ||

| Enamine | EN300-1478110-5.0g |

methyl 2-cyclohexylpiperidine-4-carboxylate |

1251898-69-7 | 5g |

$4143.0 | 2023-05-23 |

methyl 2-cyclohexylpiperidine-4-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1251898-69-7 (methyl 2-cyclohexylpiperidine-4-carboxylate) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量